Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 3-(difluoromethoxy)phenyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₇H₁₃F₂N₂O₄, with a molecular weight of 330.29 g/mol (calculated based on analogs in ). The difluoromethoxy group enhances metabolic stability and lipophilicity, making it a candidate for pharmacological applications, particularly in inflammatory or respiratory diseases .
Properties
IUPAC Name |
methyl 6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c1-8-13-11(15(21)22-2)7-12(19-14(13)24-20-8)9-4-3-5-10(6-9)23-16(17)18/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVOFBZBPGPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Coupling with the Pyridine Ring: The final step involves coupling the isoxazole ring with a pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to modulate various biological pathways effectively.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Role of Substituents :
- Difluoromethoxy vs. Methoxy : The difluoromethoxy group increases metabolic stability compared to methoxy analogs (e.g., ), as seen in roflumilast’s superior half-life over cilomilast .
- Positional Isomerism : The 3-(difluoromethoxy)phenyl group (target compound) vs. 4-(difluoromethoxy)phenyl () may alter binding affinity due to steric or electronic effects.
Heterocyclic Core Synergy: The isoxazolo[5,4-b]pyridine core likely enhances π-π stacking in enzyme binding pockets, similar to pyrano[2,3-c]pyrazole derivatives () or pyrazolo-thiadiazoles (–8).
Pharmacological Gaps: No direct in vitro/in vivo data exists for the target compound.
Biological Activity
Methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structural framework that includes an isoxazole ring fused with a pyridine system. The presence of the difluoromethoxy substituent on the phenyl group significantly influences its chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C15H12F2N2O4
- Molecular Weight : Approximately 334.27 g/mol
- CAS Number : 1011400-54-6
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Isoxazole Ring | Contributes to the compound's unique reactivity and biological activity. |
| Pyridine Core | Enhances interaction with biological targets. |
| Difluoromethoxy Group | Increases lipophilicity and potential bioavailability. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity, leading to modulation of various biochemical pathways.
Therapeutic Potential
Research indicates that this compound exhibits significant potential in various therapeutic areas, particularly in oncology and inflammation:
- Cancer Treatment : Preliminary studies suggest that this compound may act as a kinase inhibitor, which is crucial in cancer signaling pathways. For instance, compounds with similar structures have shown efficacy against various cancer types, including breast cancer and melanoma .
- Anti-inflammatory Activity : The unique structural features may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Comparative Analysis
A comparison with related compounds highlights the unique properties of this compound:
| Compound | Activity | Notes |
|---|---|---|
| 6-(4-Methylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Anti-inflammatory | Lacks difluoromethoxy substitution. |
| 6-(3-Difluoromethoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Kinase inhibition | Varying pharmacokinetics due to position of substitution. |
Case Studies and Research Findings
- Kinase Inhibition Studies : A study evaluated the inhibitory effects of various substituted isoxazole derivatives on kinases involved in cancer pathways. This compound demonstrated promising IC50 values against specific kinases (exact values pending further investigation) .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential as an effective anticancer agent .
- Pharmacokinetics : Studies on the pharmacokinetic profile indicated favorable absorption and distribution characteristics, attributed to its lipophilic nature due to the difluoromethoxy group .
Q & A
Basic Question: What are the common synthetic routes for preparing methyl 6-(3-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate?
Answer:
The synthesis typically involves constructing the isoxazolo[5,4-b]pyridine core via cyclocondensation reactions. A key step is the formation of the isoxazole ring using precursors like β-keto esters or substituted acetylenes. For example, similar compounds (e.g., methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate) are synthesized via one-pot multicomponent reactions under acidic conditions, often employing Biginelli-like cyclization strategies . The difluoromethoxy substituent is introduced via nucleophilic substitution or coupling reactions, such as Ullmann-type aryl ether formation, using 3-(difluoromethoxy)phenylboronic acid intermediates .
Basic Question: How can researchers confirm the structural identity and purity of this compound?
Answer:
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR): , , and NMR to verify the difluoromethoxy group (-OCFH) and regiochemistry of the isoxazole-pyridine fusion.
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-TOF) to confirm molecular formula (CHFNO) .
- HPLC-PDA: Purity assessment using reversed-phase chromatography with UV detection at 254 nm, as applied to structurally related isoxazolo-pyridine derivatives .
Advanced Question: How does the difluoromethoxy substituent influence the compound's electronic properties and reactivity?
Answer:
The difluoromethoxy group (-OCFH) is electron-withdrawing due to the inductive effect of fluorine, which polarizes the C-O bond. This alters the electron density of the phenyl ring, affecting π-π stacking interactions in biological targets and regioselectivity in further functionalization (e.g., electrophilic substitution at the meta position). Computational studies (DFT) on similar compounds suggest that the -OCFH group increases the compound’s lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs .
Advanced Question: What challenges arise in optimizing reaction yields for the isoxazole-pyridine core formation?
Answer:
Key challenges include:
- Regioselectivity: Competing pathways may lead to undesired regioisomers (e.g., [4,5-b] vs. [5,4-b] fusion). Catalytic control using Lewis acids (e.g., ZnCl) or solvent polarity adjustments can mitigate this .
- Byproduct Formation: Over-oxidation of the methyl group or hydrolysis of the ester moiety. Reaction monitoring via TLC or in situ IR spectroscopy is critical .
- Scale-Up Issues: Exothermic cyclization steps require controlled temperature gradients (e.g., dropwise addition of reagents at 0–5°C) .
Basic Question: What analytical techniques are suitable for studying the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset >200°C for related isoxazolo-pyridines) .
- Light Sensitivity Testing: Expose to UV-Vis light (300–800 nm) and monitor photodegradation using HPLC .
Advanced Question: How can researchers resolve contradictions in biological activity data for analogs of this compound?
Answer:
Discrepancies often arise from:
- Impurity Artifacts: Re-synthesize compounds with rigorous purification (e.g., preparative HPLC >98% purity) .
- Assay Variability: Validate activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays) and use internal controls (e.g., staurosporine for kinase assays).
- Conformational Dynamics: Perform molecular docking studies to assess binding pose consistency across analogs .
Advanced Question: What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
- Molecular Dynamics (MD): Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) .
- Solubility Prediction: Apply the Abraham solvation equation with experimental logP and melting point data .
Basic Question: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis/oxidation.
- Lyophilized powders are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Advanced Question: How does the methyl ester moiety influence the compound’s derivatization potential?
Answer:
The ester group serves as a handle for:
- Hydrolysis: Convert to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation.
- Amide Coupling: Use EDC/HOBt with amines to generate prodrugs or targeted conjugates.
- Transesterification: React with alcohols (e.g., benzyl alcohol) under acid catalysis to modify solubility .
Advanced Question: What strategies mitigate regiochemical ambiguity in X-ray crystallographic analysis of this compound?
Answer:
- Heavy-Atom Derivatives: Incorporate bromine or iodine at non-critical positions to enhance phasing.
- High-Resolution Data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve disordered regions.
- Complementary Techniques: Validate with - HMBC NMR to confirm heterocyclic connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
